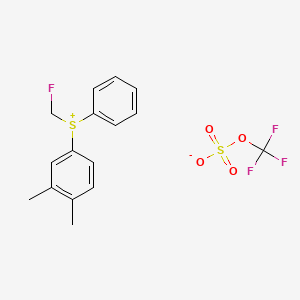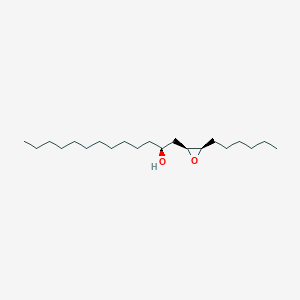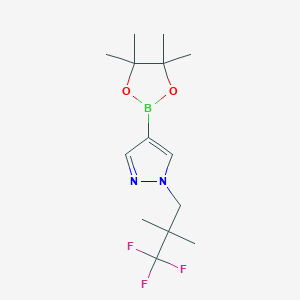
Sodium2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite is an organic compound that contains a bromophenyl group, a hydroxy group, an isopropoxy group, and a sulfite group
Preparation Methods
The synthesis of Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite involves several steps. One common synthetic route includes the reaction of 4-bromophenylacetic acid with sodium sulfite under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite can be compared with other similar compounds, such as:
Sodium 2-(4-Bromophenyl)-1,1-difluoroethanesulfinate: This compound has a similar bromophenyl group but differs in its other functional groups.
4-Bromophenylacetic acid: This compound shares the bromophenyl group but lacks the sulfite and other functional groups present in Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite. The uniqueness of Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18BrNaO6S |
|---|---|
Molecular Weight |
417.25 g/mol |
IUPAC Name |
sodium;[2-(4-bromophenyl)-1-hydroxy-5-oxo-5-propan-2-yloxypentyl] sulfite |
InChI |
InChI=1S/C14H19BrO6S.Na/c1-9(2)20-13(16)8-7-12(14(17)21-22(18)19)10-3-5-11(15)6-4-10;/h3-6,9,12,14,17H,7-8H2,1-2H3,(H,18,19);/q;+1/p-1 |
InChI Key |
JUZXSRSSGKVQRB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)CCC(C1=CC=C(C=C1)Br)C(O)OS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)

![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)


![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
![(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile](/img/structure/B11827126.png)
![tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B11827127.png)
![N,N-diethylethanamine;(2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11827132.png)
![Tert-butyl 4-chloro-2-(pyridin-4-YL)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827139.png)


![(9R,9aR)-7-methyl-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827161.png)
![2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B11827176.png)
